2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol
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Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol is a chemical compound that features a brominated pyrazole ring attached to a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol typically involves the bromination of pyrazole followed by its attachment to a cyclohexanol ring. One common method involves the reaction of 4-bromo-1H-pyrazole with cyclohexanone in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and stirring to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: 1H-pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol involves its interaction with specific molecular targets such as enzymes or receptors. The brominated pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the brominated pyrazole ring but lacks the cyclohexanol moiety.
2-(4-Bromo-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol instead of a cyclohexanol moiety.
1-(4-Bromo-1H-pyrazol-1-yl)cyclohexane: Similar structure but without the hydroxyl group
Uniqueness
2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol is unique due to the presence of both a brominated pyrazole ring and a cyclohexanol moiety. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H13BrN2O |
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Molecular Weight |
245.12 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H13BrN2O/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13/h5-6,8-9,13H,1-4H2 |
InChI Key |
GJHKMCHQSPMGNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N2C=C(C=N2)Br)O |
Origin of Product |
United States |
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